molecular formula C11H15BrClNO B7936705 [(2-Bromo-5-chlorophenyl)methyl](3-methoxypropyl)amine

[(2-Bromo-5-chlorophenyl)methyl](3-methoxypropyl)amine

Cat. No.: B7936705
M. Wt: 292.60 g/mol
InChI Key: FRSMWDJJBOUUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-5-chlorophenyl)methylamine is a halogenated aromatic amine characterized by a bromo group at the 2-position and a chloro group at the 5-position on the phenyl ring. The amine side chain consists of a 3-methoxypropyl group, which introduces both alkyl and ether functionalities. Its physicochemical properties, such as polarity and lipophilicity, are influenced by the methoxy group and halogen substituents, which may enhance solubility compared to purely alkyl-substituted analogs .

Properties

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]-3-methoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClNO/c1-15-6-2-5-14-8-9-7-10(13)3-4-11(9)12/h3-4,7,14H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSMWDJJBOUUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCC1=C(C=CC(=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromo-5-chlorobenzyl chloride.

    Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with 3-methoxypropylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Using large-scale reactors to mix the starting materials.

    Purification: Employing distillation or recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and type of halogen substituents significantly impact electronic and steric properties:

  • Target Compound : The 2-bromo-5-chloro arrangement provides a balance of steric bulk and electron-withdrawing effects, which may enhance interactions with biological targets (e.g., enzymes or fungal proteins). Bromine’s larger atomic radius compared to chlorine or fluorine could improve hydrophobic interactions .
  • Compound 5g (): Features 2,4-difluoro substituents.
  • Compound : Substitutes 5-chloro with 5-fluoro. The smaller size of fluorine may reduce steric hindrance, favoring interactions in tighter binding pockets .

Amine Side Chain Modifications

The nature of the amine substituent affects solubility, hydrogen bonding, and metabolic stability:

  • Target Compound : The 3-methoxypropyl group introduces polarity via the ether oxygen, improving aqueous solubility compared to alkyl chains like 2-methylpropyl (isobutyl). This could enhance bioavailability .
  • Compound 5b (): Contains bulky benzyl and phenoxypropyl groups. These substituents may reduce membrane permeability but increase affinity for hydrophobic binding sites .
  • Compound : Uses a 2-methylpropyl (isobutyl) group, which is more lipophilic. This might favor blood-brain barrier penetration but reduce solubility .

Data Table: Structural and Functional Comparison

Compound Name Aromatic Substituents Amine Substituent Biological Activity Key Properties
Target Compound 2-Bromo, 5-Chloro 3-Methoxypropyl Potential fungicidal/BACE1 High polarity; balanced halogens
Compound 5g () 2,4-Difluoro 3-Methoxypropyl BACE1 inhibitor Fluorine-enhanced enzyme binding
N-benzyl-N-(4-chlorobenzyl)-N-(2-bromo-3-phenoxypropyl)amine () 4-Chloro, 2-Bromo-phenoxy Benzyl/Chlorobenzyl Undisclosed Bulky groups; reduced solubility
(2-Bromo-5-fluorophenyl)methylamine () 2-Bromo, 5-Fluoro 2-Methylpropyl Undisclosed Smaller halogen; lipophilic
(2-Bromo-5-chlorophenyl)methyl(2-methylpropyl)amine () 2-Bromo, 5-Chloro 2-Methylpropyl Undisclosed Lipophilic; lower solubility

Key Findings and Implications

  • Halogen Effects : Bromine and chlorine in the target compound likely enhance both steric and electronic interactions, making it suitable for targets requiring moderate bulk and electron withdrawal.
  • Side Chain Design : The 3-methoxypropyl group distinguishes the target compound by improving solubility without sacrificing binding affinity, a critical factor in drug design .

Biological Activity

(2-Bromo-5-chlorophenyl)methylamine is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of halogen substituents and an amine functional group, suggests potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2-Bromo-5-chlorophenyl)methylamine is C12H15BrClN. The presence of bromine and chlorine atoms on the phenyl ring enhances its reactivity and potential interactions with biological targets.

Key Properties:

  • Molecular Weight: 276.62 g/mol
  • Solubility: Soluble in organic solvents such as DMSO and ethanol.
  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

The biological activity of (2-Bromo-5-chlorophenyl)methylamine can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents may enhance binding affinity and selectivity, influencing the compound's pharmacological profile.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, affecting cellular signaling pathways.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of (2-Bromo-5-chlorophenyl)methylamine. In vitro assays demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.

OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound may serve as a lead for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies utilizing cancer cell lines have shown that it can induce apoptosis in certain types of cancer cells, such as breast and colon cancer lines.

Case Study:
In a study focused on breast cancer cell lines (MCF-7), treatment with (2-Bromo-5-chlorophenyl)methylamine at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Research Findings

  • Screening Assays: A recent screening assay highlighted the compound's effectiveness in inhibiting bacterial virulence factors, particularly those associated with Type III secretion systems (T3SS). At concentrations above 50 µM, significant inhibition was observed, suggesting a potential role in treating bacterial infections.
  • Structure-Activity Relationship (SAR): Comparative studies with similar compounds have elucidated the importance of the bromine and chlorine substituents in enhancing biological activity. Variants lacking these halogens exhibited markedly reduced efficacy against tested pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.